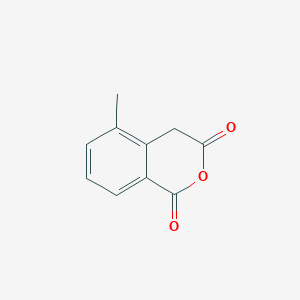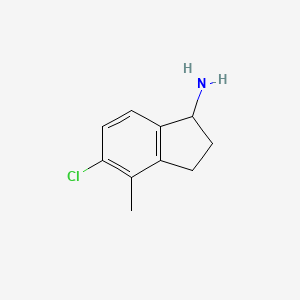
5-chloro-4-methyl-2,3-dihydro-1H-inden-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-4-methyl-2,3-dihydro-1H-inden-1-amine: is a chemical compound that belongs to the class of indane derivatives. Indane derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 4th position, and an amine group at the 1st position of the indane ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-4-methyl-2,3-dihydro-1H-inden-1-amine typically involves the hydrogenation of indene derivatives. One common method involves the reduction of 5-chloro-4-methyl-2,3-dihydro-1H-inden-1-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: For industrial production, the synthesis can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-chloro-4-methyl-2,3-dihydro-1H-inden-1-amine can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products:
Oxidation: Formation of 5-chloro-4-methyl-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted indane derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-chloro-4-methyl-2,3-dihydro-1H-inden-1-amine is used as an intermediate in the synthesis of various organic compounds. It is also used in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the effects of indane derivatives on cellular processes. It has shown potential in modulating enzyme activities and receptor interactions .
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an antimicrobial and anticancer agent. Its unique structure allows it to interact with specific biological targets, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a precursor in the synthesis of agrochemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of 5-chloro-4-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function . This modulation can result in various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- 5-chloro-2,3-dihydro-1H-inden-1-amine
- 4-methyl-2,3-dihydro-1H-inden-1-amine
- 5-chloro-4-methyl-1H-indene
Comparison: 5-chloro-4-methyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both a chlorine atom and a methyl group on the indane ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it different from other similar compounds . For example, the presence of the chlorine atom enhances its reactivity in substitution reactions, while the methyl group can influence its steric and electronic properties .
Eigenschaften
Molekularformel |
C10H12ClN |
|---|---|
Molekulargewicht |
181.66 g/mol |
IUPAC-Name |
5-chloro-4-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H12ClN/c1-6-7-3-5-10(12)8(7)2-4-9(6)11/h2,4,10H,3,5,12H2,1H3 |
InChI-Schlüssel |
AKFIYSBOLCLDND-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1CCC2N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


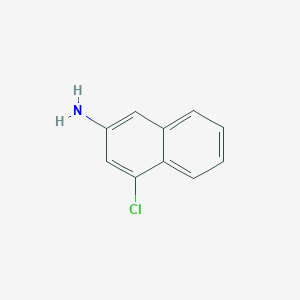
![2-methyl-3H-benzo[e]indole](/img/structure/B11911247.png)


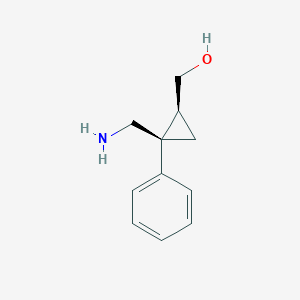
![3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile](/img/structure/B11911281.png)
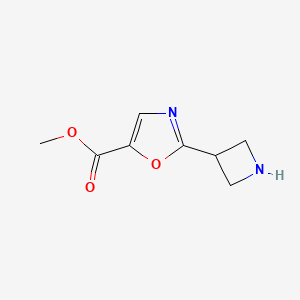
![1-Oxaspiro[5.5]undecane-4-carbonitrile](/img/structure/B11911291.png)


![8-Azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11911313.png)

![Benzo[b][1,8]naphthyridine](/img/structure/B11911330.png)
